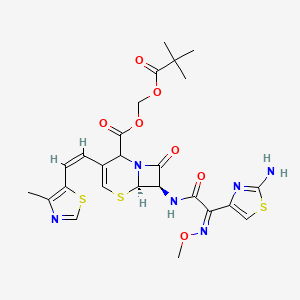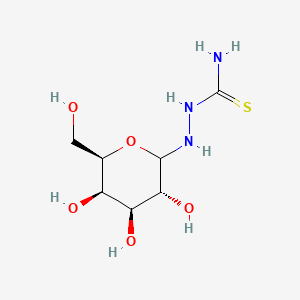![molecular formula C23H16O8 B584605 2-[[2-(Acetyloxy)benzoyl]oxy]benzoesäure 2-Carboxyphenylester CAS No. 85531-16-4](/img/structure/B584605.png)
2-[[2-(Acetyloxy)benzoyl]oxy]benzoesäure 2-Carboxyphenylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid is a complex organic compound with the molecular formula C23H16O8 It is known for its intricate structure, which includes multiple benzoyl and acetyloxy groups
Wissenschaftliche Forschungsanwendungen
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
Target of Action
Acetylsalicylsalicylsalicylic Acid, also known as 2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester, is an analog of Aspirin . Its primary targets are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
The compound acts by inhibiting the COX enzymes . This inhibition blocks the production of prostaglandins, thereby reducing inflammation, pain, and fever . It has been proven that Acetylsalicylsalicylsalicylic Acid reacts with nucleophilic groups on proteins resulting in irreversible acetylation .
Biochemical Pathways
By inhibiting the COX enzymes, Acetylsalicylsalicylsalicylic Acid disrupts the Arachidonic Acid pathway . This prevents the formation of prostaglandins, leading to reduced inflammation, pain, and fever . It also has an inhibitory influence on fibrin formation by suppressing thrombin formation .
Pharmacokinetics
It is known that aspirin, a related compound, is hydrolyzed in the plasma to salicylic acid . Plasma concentrations of Aspirin are mostly undetectable 4-8 hours after ingestion of a single dose . More research is needed to fully understand the ADME properties of Acetylsalicylsalicylsalicylic Acid.
Result of Action
The inhibition of prostaglandin synthesis by Acetylsalicylsalicylsalicylic Acid leads to a decrease in inflammation, pain, and fever . It also results in the inhibition of platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of salicylic acid derivatives with acetic anhydride, followed by further acylation reactions to introduce additional benzoyl groups. The reaction conditions often require the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the esterification and acylation processes.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to remove impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups, resulting in the formation of polyhydroxybenzoic acids.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and alkyl halides (R-X) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of benzoic acid, such as quinones, polyhydroxybenzoic acids, and substituted benzoic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylsalicylic acid (Aspirin): Known for its anti-inflammatory and analgesic properties.
Salicylic acid: Widely used in skincare products for its exfoliating and anti-inflammatory effects.
Benzoic acid: Commonly used as a preservative in food and cosmetics.
Uniqueness
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid is unique due to its multiple acetyloxy and benzoyl groups, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse reactivity and interactions, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8/c1-14(24)29-19-12-6-3-9-16(19)22(27)31-20-13-7-4-10-17(20)23(28)30-18-11-5-2-8-15(18)21(25)26/h2-13H,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIHTXSJRUMQNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
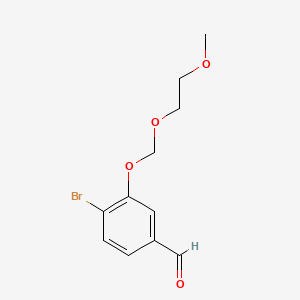
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)
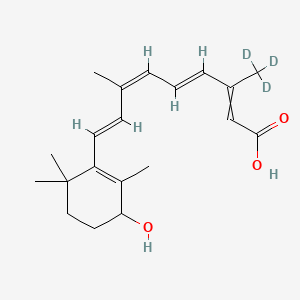
![1,3-Dioxolo[4,5-c]oxepin-4,7-imine (9CI)](/img/new.no-structure.jpg)

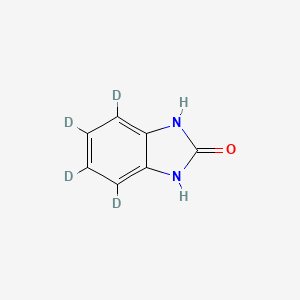
![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)

![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)
